![molecular formula C26H20N2O2S B433667 3-甲氧基-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]萘-2-甲酰胺 CAS No. 292066-59-2](/img/structure/B433667.png)

3-甲氧基-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

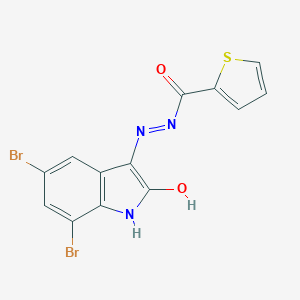

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound with the molecular formula C22H18N2O2S . It has a molecular weight of 374.5 g/mol . The compound is part of the benzothiazole derivatives, which are known for their biological and pharmacological activity .

Synthesis Analysis

Benzothiazoles can be synthesized using various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which provide powerful tools for the design of a wide variety of aromatic azoles . Synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The InChI string for this compound is InChI=1S/C22H18N2O2S/c1-14-6-11-19-20(12-14)27-22(24-19)15-7-9-17(10-8-15)23-21(25)16-4-3-5-18(13-16)26-2/h3-13H,1-2H3,(H,23,25) .Chemical Reactions Analysis

The benzothiazole moiety in this compound allows for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring, making them highly reactive building blocks for organic and organoelement synthesis . This includes the synthesis of pharmacologically active heterocycles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.5 g/mol . It has a XLogP3-AA value of 5.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 374.10889899 g/mol . The topological polar surface area is 79.5 Ų . The compound has a heavy atom count of 27 .科学研究应用

合成和生物学应用

萘衍生物已被合成和研究用于各种生物学应用,包括抗氧化和抗肿瘤活性。Hassanien 等人 (2022) 对基于洛逊的新型二元化合物(包括萘衍生物)的研究表明具有潜在的抗氧化和抗肿瘤活性。这突出了基于萘的化合物在开发抗氧化应激和癌症的治疗中的多功能性 (Hassanien、Abd El-Ghani 和 Elbana,2022)。

抗菌和抗真菌剂

进一步的研究表明萘衍生物作为潜在的抗菌和抗真菌剂的合成。Helal 等人 (2013) 合成了新型 2-(6-甲氧基-2-萘基)丙酰胺衍生物,发现大多数化合物表现出显着的抗菌和抗真菌活性。这表明萘衍生物在开发新的抗菌治疗中的潜力 (Helal、Abbas、Salem、Farag 和 Ammar,2013)。

合成途径和反应性

萘衍生物的合成途径和反应性为其潜在应用提供了有价值的见解。例如,Deady 和 Devine (2006) 探索了氨基萘啶酮的新型环化产物,证明了其反应性和创建复杂杂环体系的潜力。此类研究强调了萘衍生物的合成多功能性,为其在不同科学领域的应用铺平了道路 (Deady 和 Devine,2006)。

作用机制

Target of Action

Similar compounds with aminothiazole moieties have been found to exhibit antimicrobial activity against a variety of microbial species .

Mode of Action

It is known that many benzothiazole derivatives interact with their targets by forming chelates with bivalent metal ions . This interaction can disrupt the normal function of the target, leading to the observed biological effects.

Biochemical Pathways

It is known that many benzothiazole derivatives have antimicrobial and antifungal activities , suggesting that they may interfere with essential biochemical pathways in these organisms.

Pharmacokinetics

The bioavailability of similar compounds is often influenced by their ability to form chelates with metal ions .

Result of Action

The result of the compound’s action is likely to be the inhibition of growth or viability of the target organisms. For example, similar compounds have been found to exhibit strong antimicrobial and antifungal activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of bivalent metal ions in the environment can enhance the activity of similar compounds by facilitating their interaction with their targets .

属性

IUPAC Name |

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2S/c1-16-7-12-22-24(13-16)31-26(28-22)17-8-10-20(11-9-17)27-25(29)21-14-18-5-3-4-6-19(18)15-23(21)30-2/h3-15H,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIUEKSUUUKEHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(biphenyl-2-yloxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433591.png)

![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(biphenyl-2-yloxy)acetohydrazide](/img/structure/B433594.png)

![2-([1,1'-biphenyl]-2-yloxy)-N'-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433597.png)

![N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433602.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433625.png)

![2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433627.png)

![4-Benzyl-2-nitro-6-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B433630.png)

![4-Benzyl-2-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B433633.png)

![N-{3-[(5-benzyl-3-bromo-2-hydroxybenzylidene)amino]phenyl}-2-chlorobenzamide](/img/structure/B433635.png)

![5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B433641.png)

![N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B433643.png)